molecular formula C8H9NO3 B6209178 3-methoxy-2-methylpyridine-4-carboxylic acid CAS No. 1227577-20-9

3-methoxy-2-methylpyridine-4-carboxylic acid

Cat. No. B6209178
CAS RN: 1227577-20-9
M. Wt: 167.2
InChI Key:
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Description

3-methoxy-2-methylpyridine-4-carboxylic acid, also known as 3-MMP-4-COOH, is an organic compound with a wide range of applications in the chemical and pharmaceutical industries. It is used in the synthesis of a variety of compounds, such as drugs, agrochemicals, and dyes. 3-MMP-4-COOH is also used in the production of polymers, plasticizers, and other materials. In addition, it is used as an intermediate in the synthesis of other compounds, such as chiral molecules, heterocyclic compounds, and catalysts.

Mechanism of Action

The mechanism of action of 3-methoxy-2-methylpyridine-4-carboxylic acid is not well understood. However, it is thought to be involved in the formation of a variety of compounds, including chiral molecules, heterocyclic compounds, and catalysts. It is also thought to be involved in the production of polymers, plasticizers, and other materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methoxy-2-methylpyridine-4-carboxylic acid are not well understood. However, it has been studied for its potential role in the synthesis of drugs, such as antifungal agents, antiviral agents, and anti-inflammatory drugs. In addition, it has been studied for its potential role in the production of polymers, plasticizers, and other materials.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methoxy-2-methylpyridine-4-carboxylic acid in laboratory experiments include its availability, low cost, and ease of use. It is also relatively stable and has a low toxicity. However, it is not suitable for use in certain applications, such as in the production of polymers, as it is not soluble in organic solvents.

Future Directions

The potential future applications of 3-methoxy-2-methylpyridine-4-carboxylic acid include its use in the synthesis of drugs, agrochemicals, and materials. It could also be used in the production of polymers, plasticizers, and other materials. In addition, it could be used in the synthesis of chiral molecules, heterocyclic compounds, and catalysts. Finally, it could be used in the development of new drug delivery systems, such as nanocarriers and liposomes.

Synthesis Methods

3-methoxy-2-methylpyridine-4-carboxylic acid can be synthesized by several methods. The most common method is the reductive amination of dimethylpyridine-4-carboxylic acid with methanol in the presence of a base, such as sodium hydroxide. This reaction produces 3-methoxy-2-methylpyridine-4-carboxylic acid and dimethylpyridine-4-carboxylic acid. Other methods include the reaction of dimethylpyridine-4-carboxylic acid with dimethyl sulfoxide, the reaction of dimethylpyridine-4-carboxylic acid with dimethylformamide, and the reaction of dimethylpyridine-4-carboxylic acid with ethyl acetate.

Scientific Research Applications

3-methoxy-2-methylpyridine-4-carboxylic acid has been studied extensively in the scientific community for its potential applications in drug discovery and development, agrochemicals, and materials science. It has been used in the synthesis of chiral molecules, heterocyclic compounds, and catalysts, as well as in the production of polymers, plasticizers, and other materials. In addition, it has been studied for its potential role in the synthesis of drugs, such as antifungal agents, antiviral agents, and anti-inflammatory drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methoxy-2-methylpyridine-4-carboxylic acid involves the conversion of 2-methyl-3-pyridinol to the corresponding carboxylic acid derivative through a series of reactions.", "Starting Materials": [ "2-methyl-3-pyridinol", "Methanol", "Sodium hydroxide", "Chloroacetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 2-methyl-3-pyridinol in methanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.", "Step 2: Add chloroacetic acid to the reaction mixture and heat to reflux for an additional 2 hours.", "Step 3: Cool the reaction mixture and acidify with hydrochloric acid. Extract the resulting solid with ethyl acetate.", "Step 4: Wash the organic layer with water and dry over sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain 3-methoxy-2-methylpyridine-4-carboxylic acid as a white solid.", "Step 6: Recrystallize the product from a mixture of methanol and water to obtain pure 3-methoxy-2-methylpyridine-4-carboxylic acid." ] }

CAS RN

1227577-20-9

Product Name

3-methoxy-2-methylpyridine-4-carboxylic acid

Molecular Formula

C8H9NO3

Molecular Weight

167.2

Purity

95

Origin of Product

United States

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